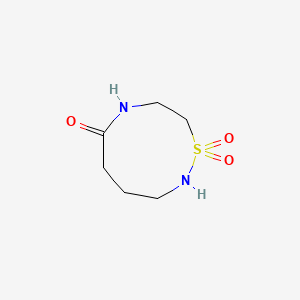
1lambda6,2,7-Thiadiazonane-1,1,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda6,2,7-Thiadiazonane-1,1,6-trione is a heterocyclic compound with the molecular formula C6H12N2O3S This compound is characterized by a unique ring structure containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 1lambda6,2,7-Thiadiazonane-1,1,6-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiadiazole derivative with an oxidizing agent to introduce the trione functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1lambda6,2,7-Thiadiazonane-1,1,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the trione group to other functional groups, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1lambda6,2,7-Thiadiazonane-1,1,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1lambda6,2,7-Thiadiazonane-1,1,6-trione exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1lambda6,2,7-Thiadiazonane-1,1,6-trione can be compared with other similar compounds, such as:
1lambda6,2,7-Thiadiazonane-1,1-dione: This compound has a similar ring structure but lacks one of the oxygen atoms present in the trione.
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Another related compound with a different arrangement of sulfur and nitrogen atoms in the ring. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
2866354-09-6 |
|---|---|
Molecular Formula |
C6H12N2O3S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1,1-dioxo-1,2,7-thiadiazonan-6-one |
InChI |
InChI=1S/C6H12N2O3S/c9-6-2-1-3-8-12(10,11)5-4-7-6/h8H,1-5H2,(H,7,9) |
InChI Key |
KUPDPZXHYRJTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCS(=O)(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















